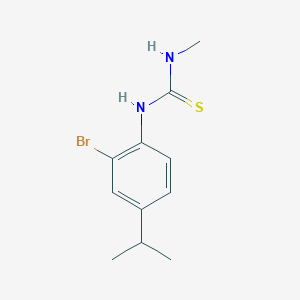
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea
説明
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea (IPMTU) is a thiourea compound with a wide range of scientific research applications. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. IPMTU has been used in a variety of fields, including biochemistry, pharmacology, and industrial chemistry.
科学的研究の応用
Synthesis and Structural Properties
Synthesis Techniques
New derivatives of thiourea, including those similar in structure to N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea, have been synthesized and characterized, showing potential for further development into novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, the preparation of certain organophosphorus compounds bearing the 2,4-di-t-butyl-6-isopropylphenyl group highlights the versatility in synthesizing compounds with varied functional groups (Toyota, Matsushita, Shinohara, & Yoshifuji, 2001).
Structural Studies
Studies on N-2-(4-picolyl)- and N-2-(6-picolyl)-N'-(2-chlorophenyl)thioureas and N-2-(6-picolyl)-N'-(2-bromophenyl)thiourea have provided insights into the intramolecular and intermolecular hydrogen bonding, affecting the planarity of the molecules and their physical properties (Kelman et al., 2002). This research suggests the importance of structural analysis in understanding the reactivity and potential applications of thiourea derivatives.
Potential Applications
Antimicrobial Activity
The synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas showcase the activity of thiourea derivatives against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Limban et al., 2011).
Photostabilization
Thiophene derivatives have been synthesized and evaluated for their efficacy in photostabilizing poly(vinyl chloride), demonstrating the potential of such compounds in material science applications (Balakit et al., 2015).
Catalysis
Research on catalytic systems, such as the amide-base system of TMAF and N(TMS)3 for deprotonative coupling, reveals the role of thiourea and related compounds in facilitating chemical transformations, highlighting their importance in synthetic chemistry (Shigeno et al., 2019).
特性
IUPAC Name |
1-(2-bromo-4-propan-2-ylphenyl)-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2S/c1-7(2)8-4-5-10(9(12)6-8)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTFFKWCOHJTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1415233.png)
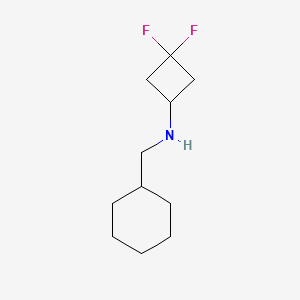
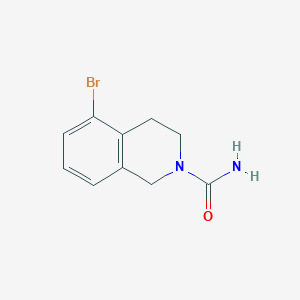
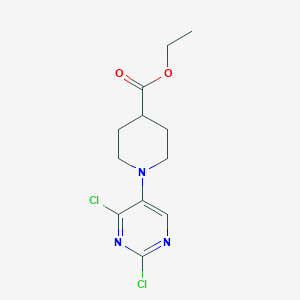
![4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B1415241.png)
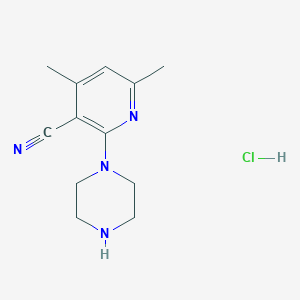
![N-Methyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415243.png)
![5-Isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1415247.png)
![N-[(2S,4R)-2-(3-Aminophenyl)tetrahydro-2h-pyran-4-yl]acetamide](/img/structure/B1415249.png)
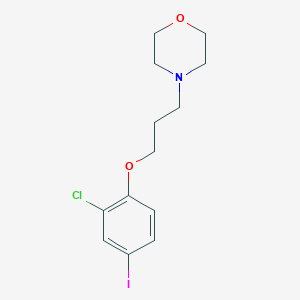
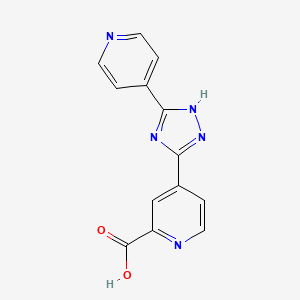
![2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B1415253.png)
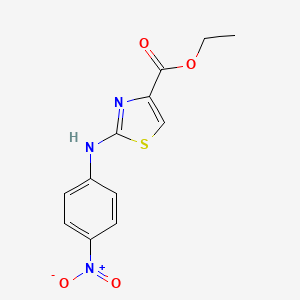
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole](/img/structure/B1415255.png)